molecular formula C17H17ClN2O3 B2800004 1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one CAS No. 1022511-28-9

1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one

Cat. No. B2800004
CAS RN: 1022511-28-9
M. Wt: 332.78
InChI Key: BFASLLAFMNABSF-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one, also known as 4-Chloro-3-nitrophenyl-2,6,6-trimethyl-5,6,7-trihydroindol-4-one (CNP-TTHI), is an organic compound that has been widely studied for its potential applications in the field of medicinal chemistry. CNP-TTHI is a derivative of the indole class of compounds, which are known for their ability to interact with several biological targets. CNP-TTHI has been studied for its potential to act as an inhibitor of certain enzymes and as a potential therapeutic agent for a variety of diseases.

Scientific Research Applications

Cytotoxicity in Cancer Cells

The compound’s cytotoxic activity has been investigated in human cancer cell lines, including SW480, SW620, and PC3. Notably, copper (II) complexes with 3-(4-chloro-3-nitrophenyl)thiourea demonstrated low micromolar cytotoxicity against tumor cells without affecting normal keratinocytes (HaCaT). These complexes induced early apoptosis in pathological cells, particularly in SW480 and PC3 cells. Additionally, they reduced interleukin-6 (IL-6) concentration in cancer cells .

Antimicrobial Activity

The same copper (II) complexes exhibited a cytotoxic effect against both standard and hospital bacterial strains. This antimicrobial activity highlights their potential as novel agents in combating bacterial infections .

Proteome Analysis

Researchers explored the influence of these promising copper (II) complexes on detoxifying and reactive oxygen species (ROS) scavenging enzymes in tumor cells. This proteome analysis sheds light on their mechanisms of action and potential therapeutic applications .

Biodegradation Studies

While not directly related to cancer, understanding the biodegradation pathways of related compounds can inform environmental and health considerations. For instance, 4-chloro-3-nitrophenol (a related compound) undergoes biodegradation via distinct pathways involving 1,2,3-benzenetriol and hydroquinone as terminal aromatic intermediates .

properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-10-6-12-15(8-17(2,3)9-16(12)21)19(10)11-4-5-13(18)14(7-11)20(22)23/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFASLLAFMNABSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC(=C(C=C3)Cl)[N+](=O)[O-])CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one

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